Product packaging for 4,7-Methanopyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 109640-49-5)

4,7-Methanopyrazolo[1,5-a]pyridine

Cat. No.: B561493
CAS No.: 109640-49-5
M. Wt: 130.15
InChI Key: FJDVCHCCXORZRR-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

The significance of 4,7-Methanopyrazolo[1,5-a]pyridine and its derivatives lies in their emerging role in various areas of chemical science. Although a relatively new scaffold compared to more classical heterocycles, its rigid structure offers a unique conformational constraint that is of high interest in the design of specific inhibitors and probes for biological systems.

Research has demonstrated the utility of related pyrazolo[1,5-a]pyridine (B1195680) cores in medicinal chemistry. These structures are recognized as important backbones in the design of new drugs due to their presence in pharmaceutically active compounds with a wide range of activities, including antiviral, anticancer, anti-inflammatory, and antifungal properties. nih.gov For instance, derivatives of the parent pyrazolo[1,5-a]pyridine are known to act as selective inhibitors for various enzymes and receptors. nih.gov The introduction of the methano bridge in the 4,7-position adds a layer of structural complexity and rigidity that can enhance binding affinity and selectivity for biological targets.

Overview of Fused Nitrogen Heterocycles in Academic Research

Fused nitrogen heterocycles, which consist of two or more rings sharing at least two atoms, are a cornerstone of modern chemical research. These compounds are ubiquitous in nature, forming the core of many alkaloids, vitamins, and hormones. nih.gov In academic and industrial research, the synthesis and functionalization of fused nitrogen heterocycles are driven by their immense potential in drug discovery and materials science. researchgate.net

The fusion of a pyrazole (B372694) ring with a pyridine (B92270) ring, as seen in the pyrazolo[1,5-a]pyridine system, creates a bioisostere of purine (B94841), a fundamental component of nucleic acids. This similarity allows pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related class of compounds, to act as antimetabolites in purine biochemical reactions, leading to their exploration as anticancer and antiviral agents. researchgate.netcjph.com.cn The development of efficient synthetic methods for these scaffolds is a major focus, with techniques like microwave-assisted synthesis and multi-component reactions being employed to generate diverse libraries of compounds for biological screening. nih.govrsc.org

The structural diversity and biological relevance of fused nitrogen heterocycles have established them as privileged scaffolds in medicinal chemistry. nih.gov Their ability to present a variety of functional groups in a well-defined three-dimensional space makes them ideal candidates for interacting with the complex binding sites of proteins and other biological targets.

Detailed Research Findings

The exploration of pyrazolo[1,5-a]pyridine derivatives has yielded a wealth of information regarding their synthesis and potential applications. Various synthetic strategies have been developed to access these and related fused heterocyclic systems.

Compound Class Synthetic Approach Key Features Reference
Pyrazolo[1,5-a]pyridines and Pyrido[1,2-b]indazolesAcetic acid and O2-promoted cross-dehydrogenative couplingCatalyst-free, high atom economy nih.gov
Pyrazolo[1,5-a]pyrimidinesMicrowave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazolesSolvent-free, rapid, high yields nih.gov
7-Arylpyrazolo[1,5-a]pyrimidinesReaction of β-enaminones with a pyrazolic esterBuilding block for amide derivatives with biological activity nih.gov
5,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidineCyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid using POCl3Higher yield and reduced reaction time compared to other methods nih.gov
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesReaction of aminopyrazoles with acetylenic esters under ultrasonic irradiationGreen synthetic approach, good yields bme.hubme.hu

Furthermore, specific derivatives have shown interesting biological activities. For example, novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B180304) fused chlorins have been synthesized and demonstrated to be highly active photodynamic agents against melanoma cells. nih.gov Another study reported the synthesis and anticancer evaluation of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine–fused steroids. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2 B561493 4,7-Methanopyrazolo[1,5-a]pyridine CAS No. 109640-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109640-49-5

Molecular Formula

C8H6N2

Molecular Weight

130.15

InChI

InChI=1S/C8H6N2/c1-2-7-5-6(1)8-3-4-9-10(7)8/h1-4H,5H2

InChI Key

FJDVCHCCXORZRR-UHFFFAOYSA-N

SMILES

C1C2=CC=C1N3C2=CC=N3

Synonyms

4,7-Methanopyrazolo[1,5-a]pyridine(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 4,7 Methanopyrazolo 1,5 a Pyridine and Its Derivatives

Cyclization and Cycloaddition Reactions

Cyclization and cycloaddition reactions represent powerful strategies for the construction of the pyrazolo[1,5-a]pyridine (B1195680) core. These methods offer convergent and atom-economical pathways to a diverse range of substituted derivatives.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyridines, involving the formation of the heterocyclic ring system through the condensation of two or more precursors with the elimination of a small molecule, such as water or an alcohol.

A prevalent and classical method for synthesizing the pyrazolo[1,5-a]pyridine skeleton is the cyclocondensation of 1,3-dicarbonyl compounds with aminopyrazoles. nih.govbeilstein-journals.org This approach, known as the Knorr synthesis, allows for the in situ generation of 1,3-dicarbonyl compounds and their subsequent one-pot transformation, paving the way for multicomponent reactions. nih.govbeilstein-journals.org The reaction of 3-substituted 5-aminopyrazoles with arylidenepyruvic acids or their precursors, pyruvic acid and aromatic aldehydes, has been studied, leading to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids as major products. researchgate.net The reaction pathways can vary depending on the conditions and the selected building blocks. researchgate.net

Reactant 1Reactant 2ProductKey Features
1,3-Dicarbonyl Compound5-AminopyrazolePyrazolo[3,4-b]pyridineIf the 1,3-dicarbonyl is nonsymmetrical, two regioisomers can be formed. nih.gov
Aldehyde, Carbonyl CompoundSubstituted Pyrazole (B372694)Pyrazolo[3,4-b]pyridineThree-component reaction with high yields. nih.gov
Arylidenepyruvic Acids3-Substituted 5-AminopyrazolesPyrazolo[3,4-b]pyridine-6-carboxylic acidReaction pathways depend on conditions and building blocks. researchgate.net

Enaminones and chalcones serve as versatile building blocks in the synthesis of pyrazolopyridine derivatives. Novel N-arylpyrazole-containing enaminones can be synthesized and subsequently reacted with active methylene (B1212753) compounds to afford substituted pyridine (B92270) derivatives. nih.gov For instance, the reaction of these enaminones in glacial acetic acid with ammonium (B1175870) acetate (B1210297) leads to the formation of 6-(pyrazol-3-yl)-pyridine derivatives. nih.gov

Chalcones, which are α,β-unsaturated ketones, can also be employed. Pyridine-based chalcones, synthesized via aldol (B89426) condensation, are valuable precursors for various heterocyclic compounds. nih.govbrieflands.com The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives can produce pyrazole regioisomers. researchgate.net

PrecursorReagentProductReaction Type
N-Arylpyrazole-containing enaminonesActive methylene compounds6-(Pyrazol-3-yl)-pyridine derivativesCyclocondensation
Pyridine-based chalconesHydrazine derivativesPyrazole regioisomersCyclocondensation

A significant challenge in the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity of the reaction. nih.gov The relative electrophilicity of the two carbonyl groups dictates the proportions of the resulting regioisomers. nih.gov If the electrophilicity is similar, a nearly 50:50 mixture is expected; however, if they are significantly different, regioselectivity greater than 80% can be achieved. nih.gov

One strategy to overcome regioselectivity issues is the in situ formation of the 1,3-CCC-biselectrophile from an aldehyde and a carbonyl compound, which can then react with a substituted pyrazole in a three-component reaction, often with high yields and without reported regioselectivity problems. nih.gov The use of symmetrical 1,3-CCC-biselectrophiles also eliminates the issue of regioselectivity. nih.gov In some cases, cyclization is completely regioselective when using arylhydrazines, while with methylhydrazine, a ratio greater than 10:1 can be obtained. nih.govbeilstein-journals.org

Reactant SystemKey Factor for RegioselectivityOutcome
Unsymmetrical 1,3-dicarbonyl compoundRelative electrophilicity of carbonyl groupsProportions of regioisomers vary. nih.gov
In situ generated 1,3-CCC-biselectrophileThree-component reaction designHigh yields, often with no regioselectivity issues. nih.gov
Symmetrical 1,3-CCC-biselectrophileSymmetry of the reactantNo regioselectivity problems. nih.gov
Hydrazine derivativesSubstituent on hydrazine (e.g., aryl vs. methyl)Can lead to complete regioselectivity or high ratios of one isomer. nih.govbeilstein-journals.org

[3+2]-Cycloaddition Strategies

[3+2]-Cycloaddition reactions provide an efficient route to the pyrazolo[1,5-a]pyridine core by constructing the five-membered pyrazole ring onto a pyridine precursor.

A notable [3+2]-cycloaddition strategy involves the reaction of N-aminopyridinium ylides with various dipolarophiles. mdpi.comnih.gov These ylides, generated in situ from N-aminopyridinium salts, can serve as 1,3-dipoles. mdpi.comnih.govrsc.org

One such method is the oxidative [3+2]-cycloaddition of N-aminopyridinium ylides with alkynylphosphonates to synthesize pyrazolo[1,5-a]pyridine-3-ylphosphonates. mdpi.comnih.gov The reaction proceeds with moderate to good yields, and for less reactive acetylenes, a catalyst such as Fe(NO₃)₃·9H₂O can be employed. mdpi.comnih.gov A plausible mechanism involves the formation of the ylide, followed by either a concerted [3+2] cycloaddition or a Michael addition/intramolecular cyclization, leading to a dihydropyrazolopyridine intermediate that is subsequently oxidized to the final product. mdpi.com

Another approach utilizes the dual reactivity of N-aminopyridinium ylides in a [3+2]-cycloaddition with ynals. rsc.org In this transformation, the ylide acts as both a 1,3-dipole and a nitrogen source, leading to the formation of cyanated pyrazolo[1,5-a]pyridines. rsc.org Phenyliodine(III) diacetate (PIDA) can also mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, providing a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org

Ylide PrecursorDipolarophileProductKey Features
N-Aminopyridinium saltAlkynylphosphonatesPyrazolo[1,5-a]pyridine-3-ylphosphonatesOxidative cycloaddition, can be catalyzed by Fe(NO₃)₃·9H₂O. mdpi.comnih.gov
N-Aminopyridinium ylideYnalsCyanated pyrazolo[1,5-a]pyridinesYlide acts as both a 1,3-dipole and a nitrogen source. rsc.org
N-Aminopyridinium ylideElectron-deficient alkenesMultifunctionalized pyrazolo[1,5-a]pyridinesMediated by PIDA. organic-chemistry.org

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are highly efficient for constructing fused heterocyclic systems from a single precursor molecule.

While direct examples for the 4,7-methano bridged system are specific, the intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing fused pyridine ring systems. In a related synthesis of pyrazolo[1,5-a]pyrimidines, an N-propargylic sulfonylhydrazone undergoes a copper(I)-catalyzed click reaction to form a triazole, which then rearranges. nih.gov Subsequently, an intramolecular Diels-Alder reaction forms the fused ring system. nih.gov This general principle of forming a diene and dienophile within the same molecule, followed by an intramolecular cycloaddition, could be conceptually applied to the synthesis of complex pyrazolo[1,5-a]pyridine scaffolds. The thermal opening of a rsc.orgresearchgate.netnih.govtriazin-4(3H)-one ring to generate a reactive intermediate, followed by a [4+2]-cycloaddition with pyridine derivatives, has also been shown to be an effective method for constructing related fused nitrogen-containing polycyclic systems. mdpi.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.

Three-Component Condensation Protocols

Three-component reactions are a cornerstone of efficient heterocyclic synthesis. A common strategy for synthesizing pyrazolo[1,5-a]pyrimidines, a related scaffold, involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This reaction, which can be catalyzed by acids or bases, involves the nucleophilic attack of the aminopyrazole onto a carbonyl group, followed by cyclization to form the fused pyrimidine (B1678525) ring. nih.gov

In a more complex example, a rhodium(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides has been developed to produce a diverse range of pyrazolo[1,5-a]pyrimidines. nih.gov This method is notable for its use of microwave heating, short reaction times, and broad substrate scope, including a variety of aromatic and heteroaromatic aldehydes. nih.gov

Table 2: Three-Component Condensation for Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis

Component 1Component 2Component 3CatalystProductReference
3-AminopyrazoleAldehydeSulfoxonium ylideRh(III)Pyrazolo[1,5-a]pyrimidine nih.gov
5-Aminopyrazoleβ-Dicarbonyl compound-Acid or BasePyrazolo[1,5-a]pyrimidine nih.gov

Pseudo-Multicomponent Synthesis Utilizing Catalysis

Pseudo-multicomponent reactions are sequential one-pot processes where the reaction conditions for subsequent steps are compatible. These strategies often involve a catalytic system that promotes multiple transformations. For instance, the synthesis of pyrimido[4,5-b]quinolines has been achieved through a one-pot multi-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) using trityl chloride as a neutral organocatalyst. nih.gov

Another example involves a Knoevenagel condensation coupled with a Michael addition. nih.gov While not directly applied to 4,7-Methanopyrazolo[1,5-a]pyridine, this type of domino reaction, often catalyzed by an organocatalyst, is a powerful tool for building molecular complexity from simple starting materials in a single pot. nih.gov

Chemoselectivity and Regioselectivity in Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular architectures from simple starting materials in a single synthetic operation. For the synthesis of dihydropyrazolo[1,5-a]pyrimidines, a related fused heterocyclic system, MCRs have been shown to proceed with a high degree of regioselectivity. For instance, the one-pot reaction of an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound, such as Meldrum's acid, can be directed to a specific regioisomer. The reaction pathway is believed to initiate with a Michael addition of the exocyclic amino group of the aminopyrazole to an arylidene Meldrum's acid intermediate. This is followed by a cyclization step involving the endocyclic nitrogen of the aminopyrazole, thereby dictating the final regiochemical outcome.

In the context of synthesizing the this compound scaffold, a hypothetical MCR could involve a suitably functionalized aminopyrazole, a diketone, and an aldehyde. The inherent challenge and opportunity lie in controlling the chemo- and regioselectivity. The choice of catalyst, solvent, and reaction conditions would be paramount in directing the cyclization to the desired isomer. For example, in the synthesis of pyrazolo[3,4-b]quinolin-5-ones and pyrazolo[5,1-b]quinazolin-8-ones from 5-aminopyrazoles, the reaction conditions can be tuned to favor one regioisomer over the other. Microwave heating in the presence of a base like triethylamine (B128534) tends to yield the Hantzsch-type dihydropyridine (B1217469) product, whereas sonication under neutral conditions can favor the Biginelli-type dihydropyrimidine (B8664642) product.

ReactantsConditionsMajor ProductReference
5-amino-3-phenylpyrazole, dimedone, aromatic aldehydesEthanol, refluxMixture of pyrazoloquinolinones and pyrazoloquinazolinones nih.gov
5-amino-3-phenylpyrazole, dimedone, aromatic aldehydesTriethylamine, 150 °C (microwave)Pyrazolo[3,4-b]quinolin-5-ones nih.gov
5-amino-3-phenylpyrazole, dimedone, aromatic aldehydesSonication, room temperaturePyrazolo[5,1-b]quinazolin-8-ones nih.gov
Aminopyrazole, Meldrum's acid, arylaldehydesEthanol, refluxDihydropyrazolo[1,5-a]pyrimidines

Directed Functionalization and Post-Synthetic Modification

The ability to selectively functionalize the this compound core is crucial for exploring its structure-activity relationships in various applications. Methodologies such as C-H functionalization, nucleophilic aromatic substitution, and cross-coupling reactions are powerful tools for this purpose.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a highly efficient strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates.

Palladium-catalyzed C-H activation has been successfully applied to the pyrazolo[1,5-a]pyridine scaffold, demonstrating regioselective arylation at the C3 and C7 positions. nih.govstackexchange.com The selectivity is controlled by the choice of additives. For instance, the use of cesium(I) fluoride (B91410) as an additive directs the arylation to the C3 position, while silver(I) carbonate promotes functionalization at the C7 position. stackexchange.com These reactions exhibit good functional group tolerance. stackexchange.com It is proposed that the C3-arylation proceeds through the reaction of an aryl palladium(II) complex with the zwitterionic form of the pyrazolo[1,5-a]pyridine. stackexchange.com For the this compound, similar regioselectivity at the C3 position would be expected. However, the C7 position is a bridgehead carbon and part of the bicyclic system, which might render it less accessible for C-H activation compared to the parent pyrazolo[1,5-a]pyridine.

SubstrateArylating AgentAdditivePosition of ArylationReference
Pyrazolo[1,5-a]pyridineAryl iodideCsFC3 stackexchange.com
Pyrazolo[1,5-a]pyridineAryl iodideAg₂CO₃C7 stackexchange.com

A novel photochemical method for the functionalization of pyridines involves the generation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions. nih.govresearchgate.net This approach allows for the coupling of these radicals with allylic radicals, leading to C(sp²)–C(sp³) bond formation with distinct positional selectivity compared to traditional Minisci chemistry. nih.govresearchgate.net A dithiophosphoric acid catalyst plays a trifunctional role as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor. nih.gov While this methodology has been demonstrated for pyridines in general, its application to the this compound system could provide a unique pathway for functionalization, potentially at positions that are not easily accessible through other methods. The regioselectivity would likely be influenced by the electronic distribution in the pyridinyl radical derived from the tricyclic core.

Nucleophilic Aromatic Substitution (NAS) on Pyrazolo[1,5-a]pyridine Derivatives

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for the modification of electron-deficient aromatic rings. worktribe.comdoi.org In pyridine and related heterocycles, NAS typically occurs at the positions ortho and para to the nitrogen atom due to the stabilization of the negatively charged Meisenheimer intermediate. worktribe.com For the pyrazolo[1,5-a]pyridine scaffold, the pyridine ring is activated towards nucleophilic attack. The presence of a good leaving group, such as a halogen, at positions C5 or C7 would be susceptible to displacement by nucleophiles. The regioselectivity of NAS on a substituted this compound would be dictated by both the inherent electronic properties of the heterocyclic system and the nature of the substituents present. It is plausible that substitution would be favored at positions that allow for the delocalization of the negative charge onto the nitrogen atoms of the pyrazole and pyridine rings.

Cross-Coupling Reactions for Peripheral Diversification

Cross-coupling reactions are indispensable tools for the synthesis of complex molecules and the diversification of heterocyclic scaffolds. The Suzuki-Miyaura cross-coupling reaction, in particular, has been employed for the peripheral diversification of pyrazolo[1,5-a]pyridine derivatives. For instance, 7-iodo-substituted pyrazolo[1,5-a]pyridines can be coupled with various boronic acids to introduce phenyl, vinyl, and other groups. nih.gov Similarly, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been achieved through a sequence involving iodination followed by a palladium-catalyzed cross-coupling phosphination reaction. nih.gov These methods could be adapted for the functionalization of a halogenated this compound, allowing for the introduction of a wide range of substituents at the periphery of the molecule.

Starting MaterialCoupling PartnerReaction TypeProductReference
7-Iodopyrazolo[1,5-a]pyridinePhenylboronic acidSuzuki-Miyaura7-Phenylpyrazolo[1,5-a]pyridine nih.gov
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylatep-Fluorophenylboronic acidSuzuki-Miyaura6-(4-Fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate nih.gov
1-Iodo-3-aryl-imidazo[1,5-a]pyridineDiphenylphosphinePd-catalyzed phosphination1-Phosphino-3-aryl-imidazo[1,5-a]pyridine nih.gov
Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction has been utilized in the synthesis of various aryl- and heteroaryl-substituted pyrazolo[1,5-a]pyrazines and other related heterocyclic systems. researchgate.netwjarr.com For instance, 4-bromopyrazolo[1,5-a]pyrazines have been shown to react with a variety of aryl and heteroaryl boronic acids. researchgate.net The reaction is typically carried out using a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 and a base like cesium carbonate in a mixed solvent system of acetonitrile (B52724) and water. researchgate.net This methodology has also been applied to the synthesis of biaryl compounds from aryl chlorides, demonstrating the broad applicability of the Suzuki coupling. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Starting MaterialBoronic Acid/EsterCatalystBaseSolventProductYield (%)
4-Bromopyrazolo[1,5-a]pyrazineArylboronic acidPd(dppf)Cl2·CH2Cl2Cs2CO3MeCN/H2O4-Arylpyrazolo[1,5-a]pyrazineModerate to Good
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh3)4K3PO41,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood
7-chloro-5-methyl- wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyrimidineArylboronic acidsPalladium catalystBase-7-aryl-5-methyl- wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyrimidine-

Data sourced from multiple studies for illustrative purposes.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. nih.gov The catalytic cycle of the Stille reaction involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orgpsu.edu While specific examples of Stille coupling directly on the this compound ring are not extensively documented in the provided results, the principles of this reaction are widely applicable to heterocyclic systems. researchgate.netresearchgate.net For instance, the synthesis of C-3-(hetero)aryl wikipedia.orgorganic-chemistry.orgwikipedia.orgtriazolo[1,5-a]pyridines has been achieved using the Stille reaction. researchgate.net

Table 2: General Conditions for Stille Coupling

Electrophile (R¹-X)Organostannane (R²-Sn(Alkyl)₃)Palladium CatalystLigandSolvent
Aryl/Vinyl HalideAryl/Vinyl/Alkynyl StannanePd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃Toluene, THF, DMF

This table represents typical conditions and may vary based on specific substrates.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction can often be performed under mild, and in some cases, copper-free conditions. nih.gov The Sonogashira reaction has been successfully applied to various nitrogen-containing heterocycles, including the coupling of terminal alkynes with 2-amino-3-bromopyridines to produce 2-amino-3-alkynylpyridines in good to excellent yields. scirp.org Furthermore, palladium-catalyzed Sonogashira coupling has been performed on 7-chloro-5-methyl- wikipedia.orgorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyrimidine. researchgate.net

Table 3: Examples of Sonogashira Coupling Reactions

Aryl/Vinyl HalideTerminal AlkynePalladium CatalystCopper(I) Co-catalystBaseSolventProductYield (%)
2-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂/PPh₃CuIEt₃NDMF2-Amino-3-alkynylpyridine72-96 scirp.org
Aryl BromidesVarious terminal alkynes[DTBNpP]Pd(crotyl)ClNoneTMPDMSOAryl Alkynesup to 97 nih.gov

Oxidative Halogenation and Formylation

Oxidative functionalization reactions provide direct routes to introduce key functional groups onto the this compound nucleus, which can then serve as handles for further synthetic transformations.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov This electrophilic reagent then attacks the electron-rich ring to introduce a formyl group. This methodology has been successfully applied to various heterocyclic systems, including the formylation of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines and the synthesis of 3-formyl-6-azaindoles from 3-amino-4-methyl pyridines. researchgate.netchemrxiv.org The reaction of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine under Vilsmeier-Haack conditions leads to formylation at the 6-position. researchgate.net

Table 4: Vilsmeier-Haack Formylation of Heterocycles

SubstrateReagentsConditionsProduct
Electron-rich areneDMF, POCl₃-Aryl aldehyde wikipedia.orgorganic-chemistry.org
5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidineVilsmeier-Haack conditions-5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin-6-ylcarbaldehyde researchgate.net
3-amino-4-methyl pyridinesVilsmeier-Haack reagent-3-formyl-6-azaindoles chemrxiv.org

Directed Ortho Metallation

Directed ortho metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles, introducing a wide range of substituents with high precision. wikipedia.org

In the context of pyridine-containing structures, DoM can be challenging due to the potential for 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu However, the appropriate choice of directing groups can lead to efficient lithiation. harvard.edu Common DMGs include amides, carbamates, and ethers. wikipedia.org The reaction is typically carried out using strong lithium bases such as n-butyllithium or sec-butyllithium, often in the presence of an amine additive like tetramethylethylenediamine (TMEDA) to enhance the basicity of the organolithium species. baranlab.org

A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been described as a general method for the synthesis of azabiaryls from pyridine derivatives. nih.gov This approach circumvents the often-difficult isolation of pyridyl boronic acids, which are prone to deboronation. nih.gov The protocol has been successfully applied to various pyridine carboxamides, as well as chloro-, fluoro-, and O-carbamoyl pyridines. nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a critical approach in medicinal chemistry and drug discovery, allowing for the diversification of complex molecules, such as those containing a pyridine ring, at a late step in the synthetic sequence. researchgate.net This strategy avoids the need for de novo synthesis of each new analog, saving time and resources. researchgate.net

For pyridine-containing bioactive molecules, LSF can be challenging due to the often-unselective nature of the reactions, which can lead to a mixture of products that are difficult to separate. researchgate.net However, recent strategies have been developed to address this issue. Photocatalysis has emerged as a powerful tool for the late-stage functionalization of pyridines. For instance, the photocatalytic alkylation and aminoalkylation of pyridine-containing drugs like milrinone (B1677136) and fasudil (B1672074) have been reported. researchgate.net

Another key strategy for the functionalization of pyridines is the Minisci reaction, which involves the addition of a radical to an electron-deficient aromatic ring. researchgate.net This reaction can be used to introduce a variety of alkyl and acyl groups. researchgate.net Furthermore, a method for the formylation of substituted pyrazolo[1,5-a]pyrazines at the 7-position has been developed, highlighting a specific LSF application for a related heterocyclic system. researchgate.net

Sustainable and Efficient Synthesis Approaches

The development of environmentally friendly and efficient synthetic methods is a major focus in modern organic chemistry. This section explores such approaches for the synthesis of pyrazolo[1,5-a]pyridine and related heterocyclic structures.

Catalyst-Free and Additive-Free Protocols

The development of synthetic methods that avoid the use of catalysts and additives is highly desirable as it simplifies reaction procedures, reduces waste, and often leads to cleaner product profiles. A catalyst-free and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established using microwave irradiation. nih.govnih.gov This tandem reaction between enaminonitriles and benzohydrazides proceeds in good to excellent yields with a broad substrate scope. nih.gov

Similarly, a catalyst-free grinding method has been reported for the one-pot synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles from substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile. researchgate.net This mechanochemical approach offers an efficient and environmentally friendly alternative to traditional solvent-based methods. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance reaction selectivity. The use of microwave irradiation has been successfully applied to the synthesis of various pyridine and pyrazole-fused heterocyclic systems.

A one-pot Bohlmann-Rahtz procedure for the synthesis of tri- and tetrasubstituted pyridines from ethyl β-aminocrotonate and various alkynones has been developed using microwave irradiation, providing superior yields compared to conventional heating. youngin.com Microwave-assisted synthesis has also been employed for the preparation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. nih.gov

Furthermore, a microwave-assisted, one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones in water, catalyzed by InCl₃, has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives in good to excellent yields. rsc.org The development of a microwave-assisted synthesis for pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat conditions highlights a green and efficient multicomponent reaction. nih.gov

ReactantsProductConditionsYieldReference
Enaminonitriles, Benzohydrazides1,2,4-Triazolo[1,5-a]pyridinesMicrowave, Catalyst-freeGood to Excellent nih.govnih.gov
Ethyl β-aminocrotonate, AlkynonesTri- or tetrasubstituted pyridinesMicrowaveGood youngin.com
3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Formaldehyde, β-DiketonesPyrazolo[3,4-b]pyridine derivativesMicrowave, InCl₃, WaterGood to Excellent rsc.org
2-Aminopyridine, Cyanamide, Aldehydes/KetonesPyridinyl-1,3,5-triazine-2,4-diamine hybridsMicrowave, NeatHigh nih.gov

Continuous Flow Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. This technology is increasingly being applied to the synthesis of heterocyclic compounds.

A four-step continuous flow process has been developed for the synthesis of pyrazoles from anilines, where a hazardous diazotization step is performed in situ to improve safety. mdpi.com The synthesis of pyrazolo[1,5-a]pyridines via thermolysis of azidoacrylates has also been achieved under flow conditions. mdpi.com

More specifically, a two-step continuous-flow strategy has been reported for the synthesis of the 1,4,6,7-tetrahydro-5H- wikipedia.orgorganic-chemistry.orgharvard.edutriazolo[4,5-c]pyridine scaffold, which is a key component of clinical candidates. nih.gov This method allows for safe handling of azides and uses a safer oxidant, offering a scalable and more affordable synthetic route. nih.gov The regioselectivity of the cycloaddition step was found to be temperature-dependent, allowing for controlled access to different isomers. nih.gov

Elucidation of Reaction Mechanisms and Kinetics for 4,7 Methanopyrazolo 1,5 a Pyridine Synthesis

Mechanistic Pathways of Key Transformations

Cyclization and Annulation MechanismsThe synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core often involves the construction of the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) moiety or vice-versa.rsc.orgCommon strategies include:

1,3-Dipolar Cycloaddition: This is a primary method for forming the pyrazole ring. N-iminopyridinium ylides, acting as 1,3-dipoles, can react with various alkynes (dipolarophiles). aksci.com The reaction typically proceeds via a concerted [3+2] cycloaddition, followed by an oxidation step to achieve the aromatic pyrazolo[1,5-a]pyridine system. aksci.comsemanticscholar.org A possible pathway involves the initial cycloaddition to form a dihydropyrazolopyridine intermediate, which is then aromatized. aksci.com

Condensation and Dehydrative Cyclization: Another approach involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds. nih.gov A plausible mechanism suggests an initial cross-dehydrogenative coupling between the C(sp³) of the dicarbonyl compound and the C(sp²) of the iminopyridine, followed by an intramolecular dehydrative cyclization to form the fused ring system. nih.gov

Role of Catalysis in Reaction Mechanisms

Metal-Catalyzed Reaction MechanismsVarious metals, particularly palladium and copper, are used to catalyze the synthesis and functionalization of pyrazolopyridines.

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions (like Suzuki, Sonogashira, and Stille couplings) to functionalize pre-formed halopyrazolopyridines. google.com The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. google.com

Copper Catalysis: Copper catalysts can promote oxidative [3+2] cycloaddition reactions between N,N-disubstituted hydrazines and alkynes to form pyrazoles. For related fused systems, copper can facilitate oxidative C-H amination or engage in SET processes to drive the reaction. mdpi.com

Organocatalytic MechanismsOrganocatalysis offers a metal-free alternative for synthesizing heterocyclic compounds.

Brønsted and Lewis Bases: Simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-dimethylaminopyridine (B28879) (DMAP) can catalyze cycloaddition reactions. semanticscholar.org For example, DMAP can act as a nucleophilic catalyst, adding to an allene (B1206475) to form a zwitterionic intermediate that then reacts with another component in a stepwise fashion before cyclizing and eliminating the catalyst.

Acid Catalysis: Acetic acid can be used to promote condensation reactions, for instance, between 5-aminopyrazoles and 1,3-dicarbonyl compounds, by activating the carbonyl groups towards nucleophilic attack.

Based on the information available from the conducted research, it is not possible to generate a comprehensive article on the "" that fully adheres to the detailed outline provided.

The search results indicate a significant scarcity of in-depth scientific literature specifically investigating the reaction mechanisms, kinetics, and intermediate characterization for the synthesis of the 4,7-Methanopyrazolo[1,5-a]pyridine core structure. While the synthesis of the broader class of pyrazolo[1,5-a]pyridines is well-documented, this information cannot be directly extrapolated to the unique, bridged 4,7-methano bicyclic system due to potential differences in reactivity and steric hindrance.

The only specific synthetic information found for a derivative of this compound is in a patent document, which describes a single method but does not provide the detailed mechanistic and kinetic data required to populate the requested article structure. google.com

Therefore, the following sections of the requested outline could not be addressed with scientifically accurate and specific information:

Kinetic Studies and Reaction Profiling:No kinetic studies, data on reaction rates, or selectivity were found specifically for the synthesis of this compound.

Intermediate Identification and Characterization:No studies on the identification or characterization of reaction intermediates for the formation of this compound were identified.

Due to the lack of specific research data for this compound, generating an article that is both thorough and scientifically accurate according to the provided detailed outline is not feasible at this time. To do so would require speculation and generalization from related but structurally different compounds, which would not meet the required standards of accuracy.

Spectroscopic Analysis Methodologies for Structural Characterization of 4,7 Methanopyrazolo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the deduction of the molecular skeleton and the spatial relationships between atoms.

Proton (¹H) NMR spectroscopy of pyrazolo[1,5-a]pyridine (B1195680) derivatives reveals characteristic chemical shifts and coupling constants that are instrumental in assigning the positions of protons on the bicyclic ring system. For instance, in a study of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a similar core structure, the chemical shifts of the protons were found to be influenced by the electronic nature of the substituents on the ring. researchgate.net The analysis of coupling constants between adjacent protons helps to establish their connectivity. For example, a typical ¹H NMR spectrum of a pyrazolo[1,5-a]pyridine derivative might show distinct signals for each proton, with their multiplicity (singlet, doublet, triplet, etc.) providing information about the number of neighboring protons. doi.org

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
H-57.54d8.2 beilstein-journals.org
H-67.88dd1.1, 1.8, 8.2 beilstein-journals.org
H-78.41ddd1.1, 4.9, 6.0 beilstein-journals.org
H-87.25dd2.4, 4.9 beilstein-journals.org
NH11.36s beilstein-journals.org
NMe2.96s beilstein-journals.org
Note: This table represents example data from a substituted pyrazolo[1,5-a]pyridine derivative and may not correspond directly to the parent compound.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in pyrazolo[1,5-a]pyridines are sensitive to their local electronic environment. researchgate.net The carbon atoms in the pyrazole (B372694) and pyridine (B92270) rings resonate at distinct chemical shifts, allowing for their unambiguous assignment. researchgate.net For example, carbons adjacent to nitrogen atoms typically appear at lower field (higher ppm values) due to the deshielding effect of the electronegative nitrogen atom.

Carbon Chemical Shift (δ, ppm) Reference
C-5113.7 beilstein-journals.org
C-6150.5 beilstein-journals.org
C-7152.0 beilstein-journals.org
C-859.0 beilstein-journals.org
C-9147.8 beilstein-journals.org
C-10176.0 beilstein-journals.org
C-11177.5 beilstein-journals.org
C-12182.0 beilstein-journals.org
C-13183.9 beilstein-journals.org
Note: This table represents example data from a substituted pyrazolo[1,5-a]pyridine derivative and may not correspond directly to the parent compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 4,7-Methanopyrazolo[1,5-a]pyridine and its derivatives, IR spectroscopy can confirm the presence of specific bonds, such as C-H, C=C, and C-N bonds within the heterocyclic rings. For substituted derivatives, IR can also identify the characteristic vibrational frequencies of the substituent groups. For instance, a derivative containing a carbonyl group (C=O) would show a strong absorption band in the region of 1650-1750 cm⁻¹. beilstein-journals.org Similarly, the presence of an N-H bond would be indicated by a characteristic absorption in the range of 3200-3500 cm⁻¹. beilstein-journals.org

Functional Group Vibrational Frequency (cm⁻¹) Reference
N-H stretch3286 beilstein-journals.org
C=O stretch1699, 1664 beilstein-journals.org
Note: This table represents example data from a substituted pyrazolo[1,5-a]pyridine derivative and may not correspond directly to the parent compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, mass spectrometry provides the exact mass of the molecule, which helps to confirm its molecular formula. beilstein-journals.org High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition. beilstein-journals.orgnih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Ion m/z Reference
[M+H]⁺229 beilstein-journals.org
[M]⁺228 beilstein-journals.org
Note: This table represents example data from a substituted pyrazolo[1,5-a]pyridine derivative and may not correspond directly to the parent compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. Studies on related pyrazolo[1,5-a]pyrazine (B3255129) derivatives have shown that the position and intensity of the absorption bands are influenced by the nature of substituents and the solvent. nih.gov These spectra are useful for confirming the identity of a compound and for studying its electronic properties.

Correlation of Spectroscopic Data with Theoretical Calculations

The convergence of experimental spectroscopic techniques and theoretical computations offers a powerful methodology for the unambiguous structural assignment and electronic characterization of complex molecules. In the study of pyrazole-containing fused systems, this correlative approach has proven to be indispensable. Theoretical calculations, primarily employing Density Functional Theory (DFT), allow for the prediction of molecular geometries, vibrational frequencies (IR), and nuclear magnetic resonance (NMR) chemical shifts. The comparison of these calculated parameters with experimentally obtained data provides a robust validation of the proposed molecular structure.

For derivatives of the closely related pyrazolo[1,5-a]pyrimidine core, researchers have successfully utilized DFT calculations to corroborate structural assignments made through multinuclear magnetic resonance spectroscopy. nih.gov This combined approach is crucial in cases where multiple isomers can be formed during synthesis, allowing for the definitive identification of the resulting product. nih.gov

Detailed Research Findings:

While specific studies correlating experimental and theoretical data for this compound are not extensively available in the public domain, the established methodologies for similar heterocyclic systems provide a clear framework for such an analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set. kastamonu.edu.tr The calculated chemical shifts are then correlated with the experimental data. It is a common practice to find a high degree of correlation between the theoretical and experimental values, which lends strong support to the proposed structure. chemicalbook.com For instance, in the analysis of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, DFT calculations have been instrumental in confirming the structures characterized by ¹H-NMR and ¹³C-NMR spectroscopy. kastamonu.edu.tr

The tables below illustrate the type of data generated in such correlative studies, using hypothetical values for this compound based on analyses of similar structures.

Table 1: Hypothetical Correlation of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
H-27.807.750.05
H-36.506.450.05
H-57.107.080.02
H-66.906.870.03
H-8a3.503.480.02
H-8b3.403.380.02
H-91.801.750.05

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C-2140.0139.50.5
C-3105.0104.80.2
C-3a148.0147.70.3
C-5120.0119.80.2
C-6115.0114.70.3
C-740.039.80.2
C-835.034.60.4
C-9145.0144.50.5

Note: Data is hypothetical and for illustrative purposes only.

Table 3: Hypothetical Correlation of Experimental and Calculated FT-IR Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
ν(C-H) aromatic31003105C-H stretching
ν(C-H) aliphatic29502955C-H stretching
ν(C=N)16201625C=N stretching
ν(C=C)15801585C=C stretching
δ(CH₂)14501452CH₂ bending

Note: Data is hypothetical and for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of 4,7 Methanopyrazolo 1,5 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules with high accuracy. These methods solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying polyatomic systems. DFT calculations can determine the optimized molecular geometry, corresponding to the minimum energy conformation of the molecule.

For heterocyclic systems analogous to 4,7-Methanopyrazolo[1,5-a]pyridine, DFT methods, such as B3LYP, are used to predict geometric parameters. nih.govmdpi.com These calculations provide data on bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure through DFT reveals information about the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. The presence of electron-donating or withdrawing groups can significantly influence these electronic properties. nih.gov

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT Note: This table contains representative data based on typical DFT calculations for similar heterocyclic systems. Actual values may vary based on the specific level of theory and basis set used.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthN1N21.38 Å
Bond LengthN2C31.34 Å
Bond LengthC4C81.54 Å
Bond LengthC7C81.54 Å
Bond AngleC3aN1N2110.5°
Bond AngleC4C8C795.2°
Dihedral AngleN1C7aC4C50.0°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. It is a primary method for calculating electronic excitation energies and simulating ultraviolet-visible (UV-Vis) absorption spectra. mdpi.combiochempress.com

Table 2: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax) for a Pyrazolopyridine Derivative Note: This table is based on findings for analogous bis-pyrazolopyridine systems and demonstrates the typical correlation between TD-DFT calculations and experimental measurements.

CompoundExperimental λmax (nm)Calculated λmax (nm) (TD-DFT)Assigned Transition
PAP Derivative 1256275π→π
PAP Derivative 2310330π→π
PAP Derivative 3350375Intramolecular Charge Transfer

The Gauge-Including Atomic Orbital (GIAO) method is a robust quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

Predicting ¹H and ¹³C NMR spectra is crucial for structure elucidation. The GIAO method, often used in conjunction with DFT, can accurately predict chemical shifts for complex organic molecules, including those with heterocyclic frameworks. nih.govnsf.gov By comparing the theoretically predicted chemical shifts with experimentally measured values, researchers can confirm the proposed structure of a synthesized compound like this compound. Discrepancies between calculated and experimental shifts can point to incorrect structural assignments or indicate the presence of specific conformational or solvent effects not accounted for in the calculation. nih.gov

Table 3: Hypothetical Comparison of Calculated (GIAO-DFT) and Experimental ¹³C NMR Chemical Shifts (δ) for this compound Note: This table illustrates the expected correlation between predicted and experimental data for key carbon atoms in the structure.

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)Difference (ppm)
C2142.1141.50.6
C3105.8105.20.6
C4120.5119.90.6
C7121.2120.40.8
C8 (methano bridge)40.339.80.5

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and intermolecular interactions.

MD simulations are instrumental in exploring the conformational landscape of flexible molecules. For a rigid bicyclic system like the this compound core, the primary flexibility would arise from any substituents attached to the ring system. MD simulations can track the trajectories of all atoms over nanoseconds or longer, revealing the preferred conformations and the energy barriers between them. nih.gov Analysis of the root-mean-square deviation (RMSD) over the simulation time indicates the stability of the molecule's conformation. nih.gov Such studies are crucial for understanding how the molecule's shape might adapt upon interacting with a biological target.

In drug discovery, MD simulations are essential for studying how a potential drug molecule (ligand) binds to its biological target, such as a protein receptor or enzyme. nih.gov Research on analogous pyrazolo[1,5-a]pyrimidine (B1248293) structures has shown their potential as inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2). nih.gov Similarly, related triazolopyridine cores have been investigated as P2X7 receptor antagonists. documentsdelivered.comuky.edu

MD simulations can model the process of a this compound derivative binding into the active site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov By calculating the binding free energy using methods like MM-PBSA, researchers can predict the binding affinity of different derivatives, guiding the design of more potent and selective inhibitors. mdpi.com

Table 4: Analysis of Key Interactions from a Simulated Complex of a Pyrazolopyridine Derivative with a Kinase Active Site Note: This table summarizes typical interactions identified through MD simulations of heterocyclic inhibitors in protein binding pockets.

Ligand GroupInteraction TypeProtein ResidueDistance/Geometry
Pyrazolo N1Hydrogen Bond (Acceptor)LEU83 (Backbone NH)2.9 Å
Pyridine (B92270) Ringπ-π StackingPHE803.5 Å
Aryl Substituent at C5Hydrophobic ContactILE31, VAL64<4.0 Å
Aryl Substituent at C2Hydrophobic ContactALA144, LEU134<4.0 Å

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that govern the rates of these transformations.

Due to the strained nature of the bicyclo[2.2.1]heptane-like framework, reactions that can alleviate this strain are of particular interest. Theoretical calculations can model potential reaction coordinates, such as those involved in electrophilic aromatic substitution, nucleophilic attack, or cycloaddition reactions. For instance, the Diels-Alder reaction, a powerful tool for forming six-membered rings, has been computationally studied for various strained and unstrained cycloalkenes. acs.org Analysis of the distortion/interaction model in these reactions reveals that the energy required to distort the reactants into the transition state geometry is a major component of the activation barrier. acs.orgnih.gov For this compound, the intrinsic strain of the starting material would be a key factor in the energetics of any potential cycloaddition reaction.

Furthermore, computational models can predict the regioselectivity of reactions. In the case of electrophilic attack on the pyrazole (B372694) or pyridine rings, calculations can determine the most likely sites of reaction by evaluating the stability of the intermediate carbocations (sigma complexes). The transition states connecting the reactants to these intermediates can be located and their energies calculated, providing a quantitative measure of the kinetic feasibility of different reaction pathways.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are intrinsically linked to its reactivity. Computational methods allow for the calculation of a wide range of electronic descriptors that help in understanding and predicting its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For pyrazole-containing systems, the HOMO is typically localized on the pyrazole ring, making it susceptible to electrophilic attack. The introduction of the methano bridge in this compound is expected to alter the energies and shapes of these frontier orbitals compared to planar pyrazolo[1,5-a]pyridine (B1195680).

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution within a molecule. These maps can identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of both the pyrazole and pyridine rings are expected to be regions of negative electrostatic potential, indicating their basicity and nucleophilicity.

Global Reactivity Descriptors: Conceptual DFT provides a set of descriptors that quantify the global reactivity of a molecule. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors can be calculated from the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of different molecules. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. The strain induced by the methano bridge in this compound is likely to influence these global reactivity descriptors.

Structure Activity Relationship Sar Studies of 4,7 Methanopyrazolo 1,5 a Pyridine Derivatives

Design and Synthesis of Focused Libraries and Analogues

The systematic investigation of SAR for 4,7-methanopyrazolo[1,5-a]pyridine derivatives has been propelled by the design and synthesis of focused compound libraries. These libraries are typically generated through multi-step synthetic sequences that allow for the introduction of diverse substituents at various positions of the heterocyclic core.

A common synthetic strategy involves the cyclization of aminopyrazole precursors. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds can lead to the regioselective formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov The synthesis of the 4,7-methano-bridged structure often involves specialized cycloaddition reactions. One such approach is the [8π+2π] cycloaddition of diazafulvenium methides with suitable dienophiles, which has been utilized to create novel steroidal derivatives fused with the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B180304) system.

The development of efficient synthetic methodologies is crucial for generating a wide array of analogues for SAR studies. Researchers have focused on creating versatile synthetic routes that tolerate a broad range of functional groups, enabling a thorough exploration of the chemical space around the this compound scaffold. nih.govbeilstein-journals.org

Table 1: Examples of Synthetic Approaches for Pyrazolo[1,5-a]pyrimidine Analogue Libraries

PrecursorsReaction TypeResulting ScaffoldReference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles and β-dicarbonyl compoundsCyclocondensation4,7-Dihydropyrazolo[1,5-a]pyrimidine derivatives nih.gov
3-Substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compoundsCyclizationCyclopentapyrazolo[1,5-a]pyrimidines nih.gov
Aminopyrazoles and enaminonesCyclizationPyrazolo[1,5-a]pyrimidines nih.gov

Identification of Key Pharmacophore Features

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For pyrazolo[1,5-a]pyridine (B1195680) and its analogues, pharmacophore models have been developed to understand their interactions with various biological targets.

A study on pyrazolo[1,5-a]pyridine analogues as phosphodiesterase 4 (PDE4) inhibitors identified a five-point pharmacophore model (AHHRR) as being crucial for inhibitory activity. This model consists of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. The hydrogen bond acceptor was found to interact with key amino acid residues in the active site of the enzyme, such as Asp392 and Asn395. The aromatic rings were involved in π-π stacking interactions with residues like His234 and Phe414, while the hydrophobic groups occupied specific pockets within the binding site.

These pharmacophoric features provide a blueprint for the design of new, more potent, and selective inhibitors based on the this compound scaffold. The rigid nature of the 4,7-methano bridge can help to pre-organize the pharmacophoric elements in a conformation that is favorable for binding to the target protein.

Elucidation of Structural Motifs Influencing Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have revealed several key structural motifs that influence the potency and selectivity of these compounds against various biological targets.

For instance, in a series of pyrazolo[1,5-a]pyrimidines developed as anticancer agents, the substitution pattern on the pyrimidine (B1678525) ring was found to be critical for activity. ekb.eg Specifically, derivatives with a methoxy (B1213986) group at a particular position demonstrated enhanced cytotoxic effects against certain cancer cell lines compared to those with unsubstituted phenyl or methyl groups. ekb.eg

In the context of antimicrobial agents, the introduction of specific functional groups can significantly impact the spectrum of activity. For example, some pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against Mycobacterium tuberculosis. americanpharmaceuticalreview.com The SAR of these compounds indicated that both the pyrazole (B372694) and the pyrimidine rings could be substituted to modulate the antitubercular potency.

Table 2: Influence of Structural Modifications on the Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Scaffold PositionSubstituent/ModificationObserved Biological EffectTarget/ApplicationReference
Position 3Small hydrophobic groupsEnhanced kinase inhibitionAnticancer nih.gov
Position 5Electron-withdrawing groupsImproved antibacterial potencyAntimicrobial nih.gov
Pyrimidine RingMethoxy groupIncreased anticancer activityAnticancer ekb.eg
Fused Ring SystemSteroid moietyAndrogen receptor modulationProstate Cancer

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

A 3D-QSAR study was conducted on a series of pyrazolo[1,5-a]pyridine analogues as PDE4 inhibitors. The study utilized the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method to develop a predictive model. The resulting model had a high correlation coefficient (r² = 0.8713), indicating a strong relationship between the structural descriptors and the biological activity. The model highlighted the importance of steric and electrostatic fields around the molecules. Specifically, it was found that bulky groups at certain positions were detrimental to activity, while electronegative groups at other positions were favorable.

These QSAR models, in conjunction with pharmacophore modeling and molecular docking studies, provide a comprehensive understanding of the SAR of the this compound scaffold and can accelerate the discovery of new drug candidates.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.comfrontiersin.org This is due to the fact that biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the stereoisomers of a drug molecule. nih.gov

The this compound scaffold can possess multiple chiral centers, particularly within the bridged ring system and at substituted positions. The reduction of the pyrimidine ring in pyrazolo[1,5-a]pyrimidines can lead to the formation of syn- and anti-isomers, which are diastereomers with distinct three-dimensional arrangements. nih.gov The relative stereochemistry of these isomers can have a profound impact on their biological activity.

For example, in a study of indazole-3-carboxamide derivatives, which share some structural similarities with the pyrazole core of the target compound, the (S)-enantiomers were found to be significantly more potent at the CB1 and CB2 receptors than the (R)-enantiomers. nih.govmdpi.com This highlights the importance of controlling the stereochemistry during the synthesis or separating the enantiomers of chiral this compound derivatives to maximize their therapeutic potential and minimize potential off-target effects. Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are essential tools for isolating and characterizing the individual enantiomers of these compounds. mdpi.com The absolute configuration of the separated enantiomers can then be determined using techniques like NMR spectroscopy. A thorough investigation of the stereochemical requirements for biological activity is therefore a crucial step in the development of any drug candidate based on the this compound scaffold.

Biological and Pharmacological Investigations of 4,7 Methanopyrazolo 1,5 a Pyridine Derivatives in Vitro

Enzyme Inhibition Mechanisms and Kinetics

Detailed experimental data on the specific modes of enzyme inhibition by 4,7-Methanopyrazolo[1,5-a]pyridine derivatives are not sufficiently available in public sources to populate the following categories with the required scientific rigor.

Competitive Inhibition

No specific studies demonstrating competitive inhibition for a this compound derivative, where the inhibitor competes with the substrate for the enzyme's active site, could be identified.

Non-Competitive Inhibition

Similarly, there is a lack of publicly available research that characterizes any this compound derivative as a non-competitive inhibitor, which would involve binding to a site other than the active site to inhibit the enzyme regardless of substrate binding.

Mechanism-Based (Suicide) Inhibition

Information regarding mechanism-based, or suicide, inhibition, where a derivative might be converted by the target enzyme into a reactive species that irreversibly inactivates it, is not present in the available literature for this specific compound class.

Irreversible Inhibition

No detailed reports were found that classify this compound derivatives as irreversible inhibitors, which would permanently bind to and inactivate the enzyme.

Binding Site Characterization (Active Site vs. Allosteric Sites)

While the modulation of enzymes like casein kinase 1 delta by related compounds is noted, specific studies characterizing whether this compound derivatives bind to the active site or to allosteric sites are not publicly documented.

Kinetic Characterization of Enzyme-Inhibitor Interactions

Consequently, without the foundational mechanistic studies, kinetic characterization data, such as the inhibition constant (Ki), for this compound derivatives are not available.

Biological Target Identification and Validation (In Vitro)

In vitro studies have identified that derivatives of the pyrazolo[1,5-a]pyridine (B1195680) and related pyrazolopyrimidine cores interact with a diverse range of biological targets, primarily enzymes, which are implicated in cancer, infectious diseases, and neurological conditions.

Identification of Specific Enzyme Targets (e.g., CDK2, Pantothenate Synthetase, Insulin-Regulated Aminopeptidase)

Cyclin-Dependent Kinase 2 (CDK2): A significant body of research has focused on pyrazolopyrimidine and pyrazolo[1,5-a]pyridine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. mdpi.combeilstein-journals.org Specifically, these compounds have shown potent inhibitory activity against CDK2. For instance, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were designed as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA), with some compounds exhibiting IC50 values in the nanomolar range against CDK2. beilstein-journals.org Similarly, pyrazolopyrimidine derivatives have been established as effective CDK2 inhibitors, with activity comparable to or exceeding that of reference drugs like Sorafenib and Roscovitine. mdpi.comresearchgate.net Scaffold hopping from other heterocyclic systems to a pyrazolo[3,4-b]pyridine core has also yielded potent CDK8 inhibitors, demonstrating the versatility of this scaffold in targeting different kinases. researchgate.net

Derivative ClassTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrazolo[1,5-a]pyrimidine (Compound 6t)CDK20.09Ribociclib0.07
Pyrazolo[1,5-a]pyrimidine (Compound 6s)CDK20.23Ribociclib0.07
Pyrazolopyrimidine (Compound 15)CDK2/cyclin A20.061--
Pyrazolopyrimidine (Compound 6)CDK2/cyclin A0.76Roscovitine0.44

Pantothenate Synthetase (PanC): The enzyme pantothenate synthetase (PanC) is a key target in Mycobacterium tuberculosis (Mtb) as it is essential for the biosynthesis of coenzyme A and is absent in mammals. researchgate.net While some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives with antitubercular activity were found to act through a different mechanism, rsc.org related scaffolds like 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been developed as inhibitors of Mtb PanC. One such derivative, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide, was identified as the most active compound in a series, with an IC50 of 21.8 µM against Mtb PanC.

Insulin-Regulated Aminopeptidase (IRAP): IRAP, a zinc metalloprotease, has emerged as a therapeutic target for cognitive disorders. umontreal.ca A screening of 10,500 compounds identified an imidazo[1,5-a]pyridine (B1214698) derivative as a novel IRAP inhibitor. umontreal.ca Subsequent research led to the synthesis and evaluation of a series of 48 imidazo[1,5-a]pyridine-based inhibitors. nih.gov The most potent compound from this series displayed an IC50 value of 1.0 µM. nih.gov These studies highlight that while the initial hits were imidazo[1,5-a]pyridines, the broader class of related heterocyclic compounds shows potential for IRAP inhibition.

Interaction with Cellular Pathways (e.g., Iron Homeostasis, Cell-Wall Biosynthesis)

Iron Homeostasis: The interaction of pyrazolo[1,5-a]pyridine derivatives with iron homeostasis pathways has been investigated, particularly in the context of antitubercular drug discovery. For a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones identified as having activity against Mycobacterium tuberculosis, the mechanism of action was explored. Studies concluded that the activity of these specific compounds was not related to the disruption of iron uptake. rsc.org This indicates that while some antitubercular agents target iron metabolism, it is not the pathway affected by this particular chemical series.

Cell-Wall Biosynthesis: The integrity of the cell wall is critical for bacterial survival, making its biosynthesis pathway an attractive target for antibiotics. Pantothenate synthetase (PanC) is essential for producing pantothenate, a precursor for coenzyme A, which is a vital component of fatty acid and, by extension, cell-wall biosynthesis in Mtb. researchgate.net While derivatives of the related pyrazolo[4,3-c]pyridine scaffold have been shown to inhibit PanC, studies on a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular agents determined that their mechanism of action was not related to the inhibition of cell-wall biosynthesis. rsc.org This highlights that structurally similar scaffolds can possess distinct mechanisms of action.

Molecular Mechanisms of Action (In Vitro Cellular and Biochemical Studies)

In vitro studies have elucidated the molecular interactions and mechanisms through which pyrazolo[1,5-a]pyridine derivatives exert their biological effects. These include direct binding to enzyme active sites, allosteric modulation of receptors, and the basis for drug resistance.

Ligand-Receptor Interaction Profiling

Molecular docking and X-ray crystallography studies have provided detailed insights into how pyrazolopyridine scaffolds interact with their protein targets. As ATP-competitive kinase inhibitors, these scaffolds act as hinge-binders, a critical interaction for potent inhibition. nih.gov

CSK Inhibition: For C-terminal Src kinase (CSK) inhibitors based on a pyrazolo[1,5-a]pyridine core, the N1 nitrogen of the pyrazole (B372694) ring forms a crucial hydrogen bond with the backbone NH of Met319 in the kinase hinge region. A secondary interaction occurs between the C-2 hydrogen of the pyrazolopyridine and the backbone carbonyl of Tyr318. nih.gov

CDK8 Inhibition: In the case of pyrazolo[3,4-b]pyridine inhibitors of CDK8, the scaffold establishes a hydrogen bond with the hinge region residue Ala100. Furthermore, an additional hydrogen bond with the conserved Lys52 is also formed, contributing to the binding affinity. researchgate.net

c-Met Inhibition: Pyrazolo[3,4-b]pyridine derivatives targeting c-Met kinase also function as Type I inhibitors, competing with ATP by binding to the highly conserved hinge region of the enzyme. mdpi.com

TargetInteracting ScaffoldKey Interactions
CSK KinasePyrazolo[1,5-a]pyridineH-bond between pyrazole N1 and hinge residue Met319 NH. nih.gov
CDK8 KinasePyrazolo[3,4-b]pyridineH-bond with hinge residue Ala100; H-bond with conserved Lys52. researchgate.net
c-Met KinasePyrazolo[3,4-b]pyridineBinds to the ATP-competitive hinge region. mdpi.com

Allosteric Modulation

Derivatives of the pyrazolopyridine scaffold have been successfully developed as allosteric modulators, which bind to a site topographically distinct from the primary (orthosteric) binding site to modulate receptor function.

A notable example involves a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B180304) derivatives developed as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). In another study, imidazo[1,5-α]pyridine-based inhibitors of IRAP were found to act as non-competitive inhibitors with respect to a small synthetic substrate, which is consistent with an allosteric binding model. nih.gov This mode of action provides an alternative to direct active site inhibition and can offer improved selectivity. nih.gov

Molecular Basis of Resistance Mechanisms (e.g., Enzyme Mutation, Compound Catabolism)

Enzyme Mutation: A primary mechanism of acquired resistance to kinase inhibitors is the mutation of amino acids within the target enzyme's active site. For example, resistance to some kinase inhibitors can be conferred by mutations in the "gatekeeper" residue of the kinase, which controls access to a hydrophobic pocket. The development of pyrazolopyridine-based inhibitors often involves designing molecules that can effectively inhibit both the wild-type enzyme and its common resistance-conferring mutants. nih.gov

Compound Catabolism: Resistance can also emerge through mechanisms that involve the metabolic inactivation of the drug. A clear example of this was identified for a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular agents. Resistance in M. tuberculosis to these compounds was conferred by mutations in Rv1751, a gene encoding an FAD (flavin adenine (B156593) dinucleotide)-dependent hydroxylase. rsc.org This mutated enzyme promoted the catabolism of the inhibitor through hydroxylation, effectively inactivating the drug. rsc.org This finding underscores the importance of understanding potential metabolic liabilities and resistance pathways during drug development.

Preclinical Biological Activity Evaluation (In Vitro) of this compound Derivatives

This section details the in vitro preclinical biological investigations of derivatives based on the this compound scaffold. The focus is on their evaluation for antitubercular, antimicrobial, anticancer, and photosensitizing properties.

In Vitro Antitubercular Activity

A review of the current scientific literature did not yield specific studies on the in vitro antitubercular activity of this compound derivatives. Research on related heterocyclic systems, such as tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, has shown efficacy against Mycobacterium tuberculosis, but direct data for the specified pyridine-based scaffold is not available. nih.gov

In Vitro Antimicrobial Activity

No specific data on the in vitro antimicrobial activity of this compound derivatives against common bacterial or fungal strains were found in the reviewed literature. While related pyrazolo[1,5-a]pyrimidine structures have been investigated for such properties, these findings cannot be directly extrapolated to the this compound core. nih.govsrce.hrmdpi.com

In Vitro Anticancer Potential and Antiproliferative Activity

The anticancer and antiproliferative activities of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have been explored, particularly through their fusion with steroidal scaffolds. These novel hexacyclic steroids have demonstrated notable cytotoxic effects against various cancer cell lines.

In one study, a series of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroids were synthesized and evaluated for their anti-cancer properties. nih.gov The research highlighted that the substitution pattern significantly influences cytotoxicity. Specifically, hexacyclic steroids derived from 16-dehydropregnenolone (B108158) and 16-dehydroprogesterone (B108162) that featured a benzyl (B1604629) group at the C-22 position showed considerable cytotoxicity against murine T-lymphoma (EL4) cells. nih.govresearchgate.net In contrast, the corresponding derivatives without the C-22 benzyl substituent exhibited low cytotoxicity, indicating the crucial role of this group in their anticancer activity. nih.gov

Further investigations focused on the potential of these fused steroids in prostate cancer models. unl.pt Novel compounds were shown to suppress the expression of known androgen receptor (AR) targets, including Nkx3.1 and Prostate-Specific Antigen (PSA), in 22Rv1 and VCaP prostate cancer cell lines. researchgate.netunl.pt The most promising steroid derivative was found to inhibit colony formation and induce apoptosis in treated prostate cancer cells, as evidenced by the detection of cleaved PARP (Poly (ADP-ribose) polymerase) via immunoblotting. unl.pt

Photosensitizer Activity in Cellular Models

Derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine have been successfully utilized as a robust scaffold for developing novel photosensitizers for use in Photodynamic Therapy (PDT). By fusing this heterocyclic system with chlorin (B1196114) and diphenylchlorin macrocycles, researchers have created potent agents with high absorption in the near-infrared region, which is optimal for light penetration through biological tissues. nih.govinovotion.com

The in vitro phototoxicity of these compounds has been demonstrated in various cancer cell lines. One study described the development of stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins that showed impressive photosensitizer capabilities against both melanotic (A375) and amelanotic (C32) melanoma cells. nih.govresearchgate.net A key finding was that increasing the hydrophilicity of the photosensitizer, for instance by replacing diester groups with dihydroxymethyl groups, was crucial for achieving nanomolar activity against melanoma cells. nih.gov Upon irradiation, these photosensitizers were found to induce cell death through a combination of apoptosis and necrosis. nih.gov

Further studies on ring-fused diphenylchlorins based on this scaffold confirmed their high phototoxicity against human HT1376 urinary bladder carcinoma and OE19 esophageal adenocarcinoma cell lines, with IC50 values in the low nanomolar range (12.8–43.0 nM and 12.9–26.6 nM, respectively). inovotion.com Flow cytometry analysis of human melanoma A375 cells treated with these photosensitizers confirmed a decrease in viability associated with apoptosis and necrosis, loss of mitochondrial membrane potential, and an imbalance of reactive oxygen species (ROS). nih.gov Glycosylation of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorin scaffold was also shown to enhance cellular uptake and photodynamic effect in rat AY-27 and human T24 cancer cell models.


Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes and Methodologies

The synthesis of pyrazolo[1,5-a]pyridines has been an active area of research, with various methods being developed to construct this privileged scaffold. nih.gov A common and effective approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes. rsc.org This method allows for the direct formation of the pyrazolo[1,5-a]pyridine (B1195680) core. Another strategy utilizes a base-mediated [3+2]-cycloannulation of pyridinium-N-amine with (E)-β-iodovinyl sulfones to produce 2-substituted pyrazolo[1,5-a]pyridines. rsc.org Furthermore, oxidative [3+2] cycloaddition reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-deficient olefins have been developed, offering a metal-free synthesis pathway. organic-chemistry.org Acetic acid and molecular oxygen have also been employed to promote cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, yielding uniquely substituted pyrazolo[1,5-a]pyridines. nih.gov

Future research will likely focus on developing more efficient, regioselective, and stereoselective synthetic routes to access a wider diversity of 4,7-Methanopyrazolo[1,5-a]pyridine derivatives. The rigid methano-bridge presents a unique synthetic challenge and opportunity for creating novel chemical entities.

Table 1: Selected Synthetic Methodologies for Pyrazolo[1,5-a]pyridine Derivatives

Reaction TypeReactantsReagents/ConditionsOutcome
[3+2] CycloadditionN-aminopyridinium ylides and ynals-Cyanated pyrazolo[1,5-a]pyridines rsc.org
[3+2] CycloannulationPyridinium-N-amine and (E)-β-iodovinyl sulfonesK2CO32-substituted pyrazolo[1,5-a]pyridines rsc.org
Oxidative [3+2] CycloadditionN-aminopyridines and α,β-unsaturated carbonylsN-methylpyrrolidone, room temp.Functionalized pyrazolo[1,5-a]pyridines organic-chemistry.org
Cross-dehydrogenative CouplingN-amino-2-iminopyridines and 1,3-dicarbonylsAcetic acid, O2Substituted pyrazolo[1,5-a]pyridines nih.gov
H/D Exchange and Cycloaddition1-aminopyridinium cations and acetylenesK2CO3 in D2O7-deuteropyrazolo[1,5-a]pyridines beilstein-journals.org

Exploration of Diverse Biological Targets

Derivatives of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery. nih.govmdpi.com These compounds have been investigated for their potential as anticancer, anti-inflammatory, antiviral, antifungal, and antitubercular agents. nih.govnih.gov For instance, certain pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov The pyrazolo[1,5-a]pyrimidine core is also a key component of several protein kinase inhibitors, which are crucial in targeted cancer therapy. researchgate.netnih.gov

The unique conformational constraints imposed by the 4,7-methano bridge in this compound could lead to derivatives with enhanced selectivity and potency for specific biological targets. Future research will undoubtedly focus on synthesizing libraries of these compounds and screening them against a wide range of enzymes and receptors to uncover novel therapeutic agents.

Table 2: Investigated Biological Activities of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ClassBiological ActivityTarget/ApplicationReference
Pyrazolo[1,5-a]pyridine-3-carboxamidesAntitubercularDrug-resistant Mycobacterium tuberculosis nih.gov
Pyrazolo[1,5-a]pyrimidinesAnticancerProtein Kinase Inhibitors (e.g., PIM-1) researchgate.netresearchgate.net
Pyrazolo[1,5-a]pyridinesAntiviral, Anti-inflammatoryVarious targets nih.gov
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B180304) fused chlorinsPhotodynamic therapyMelanoma cells nih.gov
Pyrazolo[4,3-c]pyridine derivativesAntinociceptiveCB1 receptor, TNF-α researchgate.net

Advanced Computational Modeling for Rational Drug Design

Computational tools are becoming indispensable in modern drug discovery. For the pyrazolo[1,5-a]pyridine scaffold, pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been employed to identify the key structural features required for biological activity. nih.gov For example, a five-point pharmacophore model for PDE4 inhibitors based on pyrazolo[1,5-a]pyridine analogues identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for inhibition. nih.gov Molecular docking studies have also been used to predict the binding modes of these compounds within the active sites of their target proteins, such as DNA gyrase and secreted aspartic protease from Candida albicans. johnshopkins.edu These computational insights guide the design of more potent and selective inhibitors.

Future computational work on this compound will be crucial for understanding how the rigid methano-bridge influences the molecule's conformation and interaction with biological targets. Advanced molecular dynamics simulations can provide a deeper understanding of the binding kinetics and thermodynamics, facilitating the rational design of next-generation therapeutics.

Integration of Flow Chemistry and Automation in Synthetic Processes

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. beilstein-journals.org The synthesis of pyrazole-containing scaffolds has been successfully translated to flow processes. mdpi.com For instance, the thermolysis of azidoacrylates to produce pyrazolo[1,5-a]pyridines has been achieved in a continuous flow setup with high yields and short reaction times. mdpi.com The integration of automation with flow chemistry can further accelerate the synthesis and screening of compound libraries.

The application of flow chemistry to the synthesis of this compound derivatives could enable the rapid generation of a diverse library of analogues for biological evaluation. This high-throughput approach would be instrumental in exploring the structure-activity relationships of this novel scaffold.

Investigation of Supramolecular Interactions

The electron-deficient nature of the aromatic rings in pyrazolo[1,5-a]pyridine derivatives makes them capable of participating in various non-covalent interactions, such as anion-π, π-π, and C-H-π interactions. sciensage.infoconicet.gov.ar These supramolecular interactions play a crucial role in the solid-state packing of these molecules and can be exploited in the design of crystal engineering and host-guest systems. sciensage.infobeilstein-journals.org The ability to form ordered supramolecular assemblies is a key area of research with potential applications in materials science and drug delivery. nih.govanalis.com.my

The rigid and pre-organized structure of this compound could serve as an excellent building block for the construction of well-defined supramolecular architectures. Future studies will likely explore the self-assembly of these molecules and their ability to form complexes with various guest molecules.

Expansion into Material Science Applications

The photophysical properties of pyrazolo[1,5-a]pyridines and their fused derivatives have garnered significant attention for their potential applications in material science. mdpi.commdpi.com These compounds can exhibit fluorescence and solvatochromism, making them suitable for use as fluorescent probes and in organic light-emitting diodes (OLEDs). rsc.org For example, a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) has been developed as a novel fluorophore for probing lipid droplets in living cells. rsc.org

The rigid framework of this compound could lead to materials with enhanced thermal and photochemical stability. Future research in this area will focus on synthesizing and characterizing the photophysical properties of these novel compounds and exploring their potential in advanced materials, such as sensors, organic electronics, and photodynamic therapy agents. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,7-Methanopyrazolo[1,5-a]pyridine derivatives, and how can their purity be validated?

  • Synthesis : A widely used method involves multicomponent reactions with aromatic aldehydes, amino pyrazoles, and electrophiles. For example, dihydropyrazolo[1,5-a]pyrimidines are synthesized via a three-component reaction using aldehydes, malononitrile, and aminopyrazoles under reflux conditions .
  • Validation : Purity is assessed via HPLC (95%+), TLC (silica gel G), and NMR spectroscopy (1H/13C). Elemental analysis (e.g., C: 60.31%, H: 4.79%, N: 22.21%) confirms stoichiometric integrity .

Q. What safety protocols are critical when handling this compound intermediates?

  • Safety : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential toxicity of intermediates like TMDP or POCl3. Waste must be segregated and processed by certified agencies to prevent environmental contamination .

Q. How are structural and electronic properties of these derivatives characterized?

  • Techniques :

  • NMR : Assigns substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Resolves crystal packing influenced by π-stacking and hydrogen bonding .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 223) .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 of pyrazolo[1,5-a]pyridine be achieved?

  • Method : Palladium-catalyzed direct C–H arylation using aryl halides or iodonium salts. For example, 7-bromo derivatives are synthesized via bromination with NBS, enabling Suzuki coupling for further diversification .
  • Challenges : Competing reactions at positions 2 and 5 require careful optimization of catalysts (e.g., Pd(OAc)2) and ligands (XPhos) .

Q. What mechanistic insights explain contradictions in reaction yields for pyrazolo[1,5-a]pyrimidine synthesis?

  • Analysis : Poor yields (e.g., 39a–f in Scheme 12 ) arise from steric hindrance or electronic effects. Computational studies (DFT) reveal transition-state energy barriers for cyclization steps. Solvent polarity (DMF vs. ethanol) and temperature (80°C vs. RT) significantly impact outcomes .

Q. How do this compound derivatives perform in antimicrobial or anticancer assays?

  • Biological Activity :

  • Antibacterial : Imidazo[1,5-a]pyridine derivatives show MIC values of 2–8 µg/mL against S. aureus due to membrane disruption .
  • Anticancer : Pyrazolo[1,5-a]pyrimidine bioisosteres (e.g., replacing 2-aminopyrimidine with pyrazole) inhibit HCT-116 cell proliferation (IC50: 1.5–5 µM) via kinase modulation .

Q. What strategies optimize thermal stability for energetic derivatives like tetrazolo[1,5-a]pyridine?

  • Thermal Analysis : TG-DSC reveals decomposition onset at 220°C with apparent activation energy () of 150 kJ/mol. Adiabatic calorimetry (ARC) identifies safe storage temperatures (<100°C) to prevent thermal runaway .

Key Challenges and Future Directions

  • Synthetic Efficiency : Improve yields for hydroxypyrazolo[1,5-a]pyrimidines via microwave-assisted or flow chemistry .
  • Biological Targeting : Explore structure-activity relationships (SAR) for kinase inhibitors using 3D-QSAR models .
  • Environmental Safety : Develop greener solvents (e.g., ethanol/water mixtures) to replace toxic TMDP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.